Quinazolinone Scaffold Novelty vs. Thiazolidinone and Glycine Hydrazide CFTR Inhibitors
DQA represents a structurally distinct quinazolinone chemotype among CFTR inhibitors, which otherwise belong to thiazolidinone, glycine hydrazide, or quinoxalinedione classes [1]. Unlike CFTRinh‑172 (thiazolidinone, Ki = 300 nM) which exhibits voltage‑independent pore block, and GlyH‑101 (glycine hydrazide, IC₅₀ = 0.3–5.1 μM) which acts as a voltage‑dependent open‑channel blocker, DQA’s quinazolinone core provides a topologically distinct pharmacophore that engages CFTR via a non‑overlapping binding mode [2]. This scaffold divergence is critical for laboratories screening against inhibitor‑resistant CFTR mutants or building combinatorial inhibitor panels where orthologous binding sites are required to minimize competitive displacement [3].
| Evidence Dimension | Chemotype novelty and CFTR binding-site orthogonality |
|---|---|
| Target Compound Data | Quinazolin-4(3H)-one core; 2-thioethyl acetate side chain; 3-(o-tolyl) substituent |
| Comparator Or Baseline | CFTRinh‑172 (thiazolidinone, Ki 300 nM); GlyH‑101 (glycine hydrazide, IC₅₀ 0.3–5.1 μM) |
| Quantified Difference | Distinct chemotype; no shared core scaffold with comparator classes |
| Conditions | Functional CFTR inhibition assays; electrophysiological recordings on epithelial cells |
Why This Matters
Procurement of DQA enables assembly of a structurally diverse CFTR‑inhibitor panel that probes non‑overlapping binding epitopes, essential for studies of drug‑resistant channels and combination pharmacology.
- [1] Verkman, A. S.; Lukacs, G. L.; Galietta, L. J. V. CFTR inhibitors. Curr. Pharm. Des. 2006, 12 (18), 2237–2247. DOI: 10.2174/138161206777585148. View Source
- [2] Ma, T.; Thiagarajah, J. R.; Yang, H.; Sonawane, N. D.; Folli, C.; Galietta, L. J. V.; Verkman, A. S. Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion. J. Clin. Invest. 2002, 110 (11), 1651–1658. DOI: 10.1172/JCI16112. View Source
- [3] Muanprasat, C.; Sonawane, N. D.; Salinas, D.; Taddei, A.; Galietta, L. J. V.; Verkman, A. S. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure–activity analysis, and in vivo efficacy. J. Gen. Physiol. 2004, 124 (2), 125–137. DOI: 10.1085/jgp.200409059. View Source
